Voreloxin

Catalog No.
S548268
CAS No.
175414-77-4
M.F
C18H19N5O4S
M. Wt
401.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voreloxin

CAS Number

175414-77-4

Product Name

Voreloxin

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H19N5O4S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N

SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

1,4-dihydro-7-(3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid, AG 7352, AG-7352, AG7352, SNS-595, voreloxin, vosaroxin

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O

Description

The exact mass of the compound Vosaroxin is 401.11577 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mechanism of Action

    As mentioned earlier, Vosaroxin targets topoisomerase II. This enzyme helps untangle DNA strands during replication, allowing the copying process to proceed. Vosaroxin binds to topoisomerase II, stabilizing the DNA-enzyme complex and ultimately leading to DNA damage and cell death in cancer cells. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

  • Research Focus

    The primary focus of scientific research on Vosaroxin has been its potential application in treating acute myeloid leukemia (AML), a type of blood cancer. AML is characterized by the rapid growth of abnormal white blood cells in the bone marrow. Studies have explored the efficacy of Vosaroxin, particularly in combination with other chemotherapy drugs like cytarabine, for treating relapsed or refractory AML. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

  • Clinical Trial Results

    While Vosaroxin demonstrated some promise in early clinical trials, larger studies did not show a statistically significant improvement in overall survival for AML patients. Due to these findings, the marketing authorization application for Vosaroxin was withdrawn. Source: European Medicines Agency (EMA) - [EMA document on withdrawal of Vosaroxin marketing authorization application: ]

Voreloxin, also known as SNS-595 or AG 7352, is a first-in-class anticancer quinolone derivative. It is structurally related to the quinolone class of antibiotics but is designed specifically for cancer treatment. The compound features a naphthyridine core that allows it to intercalate into DNA, thereby disrupting the normal function of topoisomerase II, an enzyme critical for DNA replication and repair. This mechanism leads to the induction of DNA double-strand breaks and subsequent apoptosis in cancer cells .

Vosaroxin acts as a topoisomerase II inhibitor. Topoisomerase II is an enzyme essential for DNA replication by relieving topological stress during the process. Vosaroxin intercalates (inserts itself) between DNA base pairs in a site-specific manner, blocking the enzyme's ability to re-ligate the DNA strands after unwinding. This leads to DNA damage, cell cycle arrest, and ultimately cell death through a p53-independent apoptotic pathway (programmed cell death) [].

Voreloxin's primary mode of action involves intercalation into the DNA helix and inhibition of topoisomerase II. Upon binding, it induces site-selective DNA double-strand breaks, leading to G2 phase cell cycle arrest and apoptosis. The cleavage sites preferred by voreloxin are GC-rich sequences, which are consistent with the behavior of other quinolone derivatives . In biochemical assays, voreloxin has been shown to create stable cleavage complexes with topoisomerase II enzymes, which are essential for its anticancer activity .

In vitro studies have demonstrated that voreloxin exhibits potent cytotoxicity across various tumor cell lines, with IC50 values ranging from 0.04 to 0.97 micromolar . It is effective against both drug-sensitive and multidrug-resistant cancer cell lines, indicating its potential utility in treating resistant forms of cancer. Voreloxin's mechanism of action is distinct from traditional topoisomerase II inhibitors like etoposide and doxorubicin due to its unique intercalative properties .

The synthesis of voreloxin involves several key steps that focus on constructing its naphthyridine framework. One approach includes the use of substituted piperazine derivatives combined with naphthyridine-3-carboxylic acids. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Voreloxin is currently undergoing clinical trials for various types of cancer, particularly acute myeloid leukemia and platinum-resistant ovarian cancer. Its unique mechanism allows it to bypass some common resistance pathways associated with other chemotherapeutics, making it a promising candidate for further development .

Studies have indicated that voreloxin does not interact with P-glycoprotein efflux pumps, which are often implicated in drug resistance. This characteristic may enhance its effectiveness compared to other topoisomerase II inhibitors that are substrates for these pumps . Additionally, voreloxin has demonstrated a favorable pharmacokinetic profile in animal models, showing dose-proportional exposure and moderate clearance rates .

Voreloxin stands out among other topoisomerase II inhibitors due to its unique structure and mechanism of action. Below is a comparison with several similar compounds:

CompoundStructure TypeMechanism of ActionUnique Features
EtoposideEpipodophyllotoxinNon-intercalating topoisomerase II inhibitorHighly dependent on topoisomerase II for activity
DoxorubicinAnthracyclineIntercalates DNA and inhibits topoisomerase IIKnown for dose-limiting cardiotoxicity
CiprofloxacinQuinoloneIntercalates DNA; antibacterialPrimarily used as an antibiotic; not for cancer
CamptothecinCamptothecinInhibits topoisomerase IDistinct from topoisomerase II inhibitors

Voreloxin's ability to intercalate DNA while avoiding common resistance mechanisms makes it a unique addition to the arsenal against cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

401.11577528 g/mol

Monoisotopic Mass

401.11577528 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K6A90IIZ19

Drug Indication

Treatment of acute myeloid leukaemia

Pharmacology

Vosaroxin is a small molecule and a naphthyridine analogue with antineoplastic activity. Vosaroxin intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, hence reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX53 - Vosaroxin

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

175414-77-4

Wikipedia

Vosaroxin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Evanchik MJ, Allen D, Yoburn JC, Silverman JA, Hoch U. Metabolism of (+)-1,4-dihydro-7-(trans-3-methoxy-4-methylamino-1-pyrrolidinyl)-4-oxo-1-(2-thiaz olyl)-1,8-naphthyridine-3-carboxylic acid (voreloxin; formerly SNS-595), a novel replication-dependent DNA-damaging agent. Drug Metab Dispos. 2009 Mar;37(3):594-601. Epub 2008 Dec 12. PubMed PMID: 19074528.
2: Hoch U, Lynch J, Sato Y, Kashimoto S, Kajikawa F, Furutani Y, Silverman JA. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models. Cancer Chemother Pharmacol. 2009 Jun;64(1):53-65. Epub 2008 Oct 19. PubMed PMID: 18931998.
3: Mills DA, Fekrazad HM, Verschraegen CF. SNS-595, a naphthyridine cell cycle inhibitor and stimulator of apoptosis for the treatment of cancers. Curr Opin Investig Drugs. 2008 Jun;9(6):647-57. Review. PubMed PMID: 18516764.
4: Srivastava SK, Jha A, Agarwal SK, Mukherjee R, Burman AC. Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Anticancer Agents Med Chem. 2007 Nov;7(6):685-709. Review. PubMed PMID: 18045063.
5: Tsuzuki Y, Tomita K, Shibamori K, Sato Y, Kashimoto S, Chiba K. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. J Med Chem. 2004 Apr 8;47(8):2097-109. PubMed PMID: 15056007.

Explore Compound Types